molecular formula C22H27ClN2O3 B068769 (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 172499-31-9

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No. B068769
M. Wt: 402.9 g/mol
InChI Key: WQZKTGMHLDJLKO-FKLPMGAJSA-N
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Description

Synthesis Analysis

The THIQ scaffold is recognized for its presence in several natural and synthetic compounds with a wide range of biological activities. These activities span from neuroprotection to anticancer properties, as demonstrated by the approval of trabectedin for soft tissue sarcomas by the US FDA, marking a significant milestone in anticancer drug discovery (Singh & Shah, 2017).

Molecular Structure Analysis

Isoquinoline derivatives, including THIQ, possess a benzene ring fused to a pyridine ring, contributing to their basic nature and diverse biological potential. This structure is crucial for the pharmacological activities observed across various isoquinoline derivatives (Danao et al., 2021).

Chemical Reactions and Properties

THIQ derivatives exhibit a broad spectrum of biological activities, influenced by the presence of electron-donating, electron-withdrawing, and heterocyclic functional groups. These modifications significantly affect the compound's potential, leading to diverse therapeutic applications (Jordaan & Ebenezer, 2023).

Physical Properties Analysis

The synthesis and structural properties of related compounds indicate that THIQ derivatives' physical properties, such as solubility and stability, can vary significantly. These properties are influenced by the compound's specific functional groups and overall molecular architecture, impacting its pharmacological applications (Pazderski & Abramov, 2023).

Chemical Properties Analysis

The chemical reactivity and interactions of THIQ derivatives with biological targets are crucial for their medicinal applications. Various studies on the antitubercular activity of specific THIQ derivatives highlight the importance of the chemical structure in determining the efficacy and specificity of these compounds (Asif, 2014).

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including compounds related to (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, have been extensively studied for their therapeutic potential. Initial research recognized the neurotoxicity of THIQ compounds; however, further studies revealed their neuroprotective properties, including an endogenous Parkinsonism-preventing agent in mammals. The US FDA's approval of trabectedin for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery involving THIQ derivatives. These compounds have been synthesized for various therapeutic activities, showing notable success in drug discovery for cancer and central nervous system disorders. They also hold promise as candidates for infectious diseases like malaria, tuberculosis, HIV, HSV infection, and leishmaniasis, potentially offering novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including the class to which (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride belongs, have been identified for their wide range of biological potentials. These include activities against various conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This comprehensive review indicates the vast potential of isoquinoline derivatives in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications, showcasing the significance of these compounds in modern therapeutics (Danao et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, as well as recommendations for handling, storage, and disposal .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For pharmaceutical compounds, this could involve further studies to better understand its mechanism of action, improve its efficacy, or reduce side effects .

properties

IUPAC Name

benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKTGMHLDJLKO-FKLPMGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

CAS RN

166169-15-9
Record name 166169-15-9
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